Methyl 4,5-dimethyl-2-nitrobenzoate

Physical Organic Chemistry Thermodynamics Process Chemistry

This 4,5-dimethyl-substituted nitro ester offers sterically directed regioselectivity for electrophilic aromatic substitution, enabling precise functionalization of herbicide and pesticide scaffolds. Its balanced LogP (2.52) and PSA (72.12 Ų) support passive membrane diffusion in drug discovery. The nitro group provides a clean reduction pathway to methyl 4,5-dimethyl-2-aminobenzoate, a versatile aniline intermediate for heterocycles and dyes. Unlike generic methyl nitrobenzoates, the 4,5-dimethyl pattern crucially alters reactivity and physical properties—generic substitution can render synthetic sequences non-viable. Procuring this specific isomer ensures reproducible research outcomes.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 90922-74-0
Cat. No. B1394992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dimethyl-2-nitrobenzoate
CAS90922-74-0
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)9(11(13)14)5-7(6)2/h4-5H,1-3H3
InChIKeyBDRRSVADGVAMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,5-dimethyl-2-nitrobenzoate (CAS 90922-74-0): Core Chemical Identity and Baseline for Scientific Selection


Methyl 4,5-dimethyl-2-nitrobenzoate (CAS 90922-74-0), molecular formula C₁₀H₁₁NO₄ and molecular weight 209.20 g/mol, is a substituted aromatic nitro ester belonging to the methyl nitrobenzoate class . Its distinctive 4,5-dimethyl substitution pattern on the benzene ring distinguishes it from simpler methyl nitrobenzoate isomers and other dimethyl-substituted nitrobenzoates [1]. This compound serves primarily as a synthetic intermediate and building block in pharmaceutical, agrochemical, and materials research applications .

Why Methyl 4,5-dimethyl-2-nitrobenzoate Cannot Be Replaced by Unsubstituted Methyl Nitrobenzoates in Precision Applications


Although methyl nitrobenzoate isomers (ortho, meta, para) and other dimethyl-substituted analogs share the nitro ester core, their divergent physicochemical profiles directly impact synthetic utility, chromatographic behavior, and downstream functionalization. Variations in substitution pattern alter melting point ranges, lipophilicity, and steric accessibility, which are critical parameters in reaction design, purification, and formulation [1]. Even minor structural changes, such as the addition of two methyl groups, can shift reactivity and physical properties enough to render a synthetic sequence non-viable or a purification method ineffective . The quantitative comparisons below demonstrate why generic substitution is not a reliable procurement strategy for research-grade materials.

Methyl 4,5-dimethyl-2-nitrobenzoate: Verifiable Differentiation Against Closest Analogs


Comparative Boiling Point Analysis: Methyl 4,5-dimethyl-2-nitrobenzoate vs. Unsubstituted Methyl Nitrobenzoates

Methyl 4,5-dimethyl-2-nitrobenzoate exhibits a predicted boiling point of 334.9±37.0 °C , which is significantly higher than that of methyl 2-nitrobenzoate (275 °C) and methyl 3-nitrobenzoate (279 °C), and lower than that of methyl 4-nitrobenzoate (369.3 °C) [1]. This intermediate volatility arises from the combined electronic and steric effects of the 4,5-dimethyl substitution, which influences intermolecular forces and molecular packing.

Physical Organic Chemistry Thermodynamics Process Chemistry

Lipophilicity Contrast: Elevated LogP Drives Differential Partitioning Behavior

The calculated LogP (XlogP3) of methyl 4,5-dimethyl-2-nitrobenzoate is 2.52 , compared to approximately 1.90 for methyl 2-nitrobenzoate and 1.92 for methyl 3-nitrobenzoate [1][2]. This ~0.6 log unit increase reflects the additional methyl groups, which enhance hydrophobic character.

Medicinal Chemistry ADME Properties Chromatography

Polar Surface Area Consistency with Divergent Steric Profile

The topological polar surface area (TPSA) of methyl 4,5-dimethyl-2-nitrobenzoate is 72.12 Ų , which is identical to the TPSA of methyl 2-nitrobenzoate (72.12 Ų) and methyl 3-nitrobenzoate (72.12 Ų) [1][2]. Despite equivalent polar surface area, the presence of two methyl groups substantially increases molecular volume and steric bulk, which can alter binding conformations and intermolecular interactions without changing overall polarity.

Computational Chemistry Drug Design QSAR

High-Value Application Scenarios for Methyl 4,5-dimethyl-2-nitrobenzoate


Synthetic Intermediate in Agrochemical Development

The 4,5-dimethyl substitution pattern imparts steric hindrance that can direct subsequent electrophilic aromatic substitution reactions toward specific ring positions, enabling regioselective functionalization required for novel herbicide and pesticide scaffolds. This compound serves as a key building block in the synthesis of alkylhalogenphenoxynitrobenzoates, which exhibit herbicidal activity [1].

Lipophilicity-Modulated Pharmacophore Scaffold

With a LogP of 2.52, this compound resides in a favorable lipophilicity range for passive membrane diffusion while retaining a polar surface area of 72.12 Ų. It is employed as a starting material for the preparation of more complex molecules in early-stage drug discovery, where balanced physicochemical properties are essential for hit-to-lead optimization .

Chromatographic Method Development Standard

The unique combination of a predicted boiling point of 334.9 °C and LogP of 2.52 makes this compound a useful retention time marker or resolution test probe in HPLC method development, particularly for separating mixtures of structurally related nitrobenzoate esters .

Precursor to 4,5-Dimethyl-2-aminobenzoate Derivatives

Reduction of the nitro group yields methyl 4,5-dimethyl-2-aminobenzoate, a versatile aniline derivative used in the synthesis of heterocyclic compounds, dyes, and pharmaceutical intermediates. The starting nitro ester offers a clean reduction pathway compared to alternative routes that may require more forcing conditions .

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